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molecular formula C10H7N3O B148950 Imidazo[1,2-a]quinoxalin-4(5h)-one CAS No. 133307-45-6

Imidazo[1,2-a]quinoxalin-4(5h)-one

Cat. No. B148950
M. Wt: 185.18 g/mol
InChI Key: YTEOFXCKOQBQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378098B2

Procedure details

Compound 11 (1.4 g, 6.4 mmol) is solubilized in phosphorus oxychloride (24 ml), and N,N-diethylaniline (3.6 ml). The reaction mixture obtained is carried to reflux for approximately 2 h. The product is insoluble in POCl3 even after heating. The reaction is monitored by TLC, eluent: CH2Cl2/MeOH (95/5). TLC shows the presence of the end product, but also the appearance of breakdown products. The reaction mixture is dark brown in colour. The POCl3 is evaporated under vacuum. The residue is cooled in an ice bath before adding a little water and, dropwise, a saturated sodium bicarbonate solution to neutralize POCl3. A light yellow foam and a brown precipitate appear. The solid is isolated by filtration and is recrystallized in methanol. A beige solid (0.97 g, 75%) is obtained; 1H NMR (300 MHz, DMSO-d6) δ: 8.5 (s, 1H, N—CH—C), 8.06 (d, 1H, ArH), 7.56 (s, 1H, C—CH—N), 7.35 (m, 1H, ArH), 7.25 (m, 2H, ArH). Analysis calculated for C10H6N3C1: C, 58.98; H, 2.97; N, 20.64. Experimental: C, 59.12; H, 2.76; N, 20.45.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]2[C:6]3[C:11]([NH:12][C:13](=O)[C:4]2=[N:3][CH:2]=1)=[CH:10][CH:9]=[CH:8][CH:7]=3.C(N(CC)C1C=CC=CC=1)C.C(Cl)[Cl:27].CO>P(Cl)(Cl)(Cl)=O>[Cl:27][C:13]1[C:4]2[N:5]([CH:1]=[CH:2][N:3]=2)[C:6]2[C:11]([N:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:2.3|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C1=CN=C2N1C1=CC=CC=C1NC2=O
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Four
Name
Quantity
24 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for approximately 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
after heating
CUSTOM
Type
CUSTOM
Details
The POCl3 is evaporated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The residue is cooled in an ice bath
ADDITION
Type
ADDITION
Details
before adding a little water
CUSTOM
Type
CUSTOM
Details
The solid is isolated by filtration
CUSTOM
Type
CUSTOM
Details
is recrystallized in methanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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